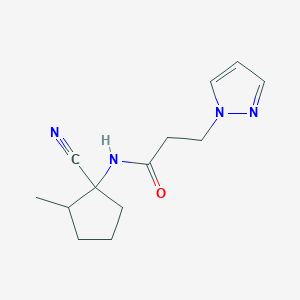
N-(1-cyano-2-methylcyclopentyl)-3-(1H-pyrazol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-2-methylcyclopentyl)-3-(1H-pyrazol-1-yl)propanamide, also known as CPP, is a compound that has been extensively studied for its potential applications in scientific research. CPP is a potent and selective inhibitor of the enzyme protein phosphatase 1 (PP1), which plays a critical role in a variety of cellular processes, including cell division, metabolism, and signal transduction.
Applications De Recherche Scientifique
N-(1-cyano-2-methylcyclopentyl)-3-(1H-pyrazol-1-yl)propanamide has been widely used in scientific research as a tool to study the role of PP1 in various cellular processes. For example, N-(1-cyano-2-methylcyclopentyl)-3-(1H-pyrazol-1-yl)propanamide has been used to investigate the role of PP1 in the regulation of glucose metabolism, cell cycle progression, and synaptic plasticity. In addition, N-(1-cyano-2-methylcyclopentyl)-3-(1H-pyrazol-1-yl)propanamide has been used to study the effects of PP1 inhibition on the activity of various signaling pathways, such as the MAPK/ERK pathway and the PI3K/Akt pathway.
Mécanisme D'action
N-(1-cyano-2-methylcyclopentyl)-3-(1H-pyrazol-1-yl)propanamide exerts its inhibitory effect on PP1 by binding to a specific site on the enzyme called the RVxF motif. This motif is present in many of the proteins that interact with PP1, and binding of N-(1-cyano-2-methylcyclopentyl)-3-(1H-pyrazol-1-yl)propanamide to this site disrupts the interaction between PP1 and its regulatory proteins, leading to inhibition of PP1 activity. The specificity of N-(1-cyano-2-methylcyclopentyl)-3-(1H-pyrazol-1-yl)propanamide for PP1 is due to the unique structure of the RVxF motif, which is not present in other phosphatases.
Biochemical and Physiological Effects
Inhibition of PP1 by N-(1-cyano-2-methylcyclopentyl)-3-(1H-pyrazol-1-yl)propanamide has a variety of biochemical and physiological effects, depending on the specific cellular context. For example, inhibition of PP1 in muscle cells leads to increased glucose uptake and glycogen synthesis, while inhibition of PP1 in neurons leads to enhanced synaptic plasticity and memory formation. In addition, inhibition of PP1 has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that N-(1-cyano-2-methylcyclopentyl)-3-(1H-pyrazol-1-yl)propanamide may have potential therapeutic applications in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1-cyano-2-methylcyclopentyl)-3-(1H-pyrazol-1-yl)propanamide in lab experiments is its high selectivity for PP1, which allows researchers to specifically target this enzyme without affecting other cellular processes. In addition, N-(1-cyano-2-methylcyclopentyl)-3-(1H-pyrazol-1-yl)propanamide is a reversible inhibitor, which allows for precise control of PP1 activity. However, one limitation of using N-(1-cyano-2-methylcyclopentyl)-3-(1H-pyrazol-1-yl)propanamide is its relatively low potency, which may require high concentrations of the compound to achieve complete inhibition of PP1. In addition, N-(1-cyano-2-methylcyclopentyl)-3-(1H-pyrazol-1-yl)propanamide has a relatively short half-life in vivo, which may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(1-cyano-2-methylcyclopentyl)-3-(1H-pyrazol-1-yl)propanamide and its applications in scientific research. One area of interest is the development of more potent and selective inhibitors of PP1, which may have improved therapeutic potential for the treatment of diseases such as cancer and neurodegenerative disorders. In addition, further studies are needed to elucidate the specific roles of PP1 in various cellular processes, and to identify the downstream targets of PP1 that mediate its effects on cell function. Finally, the use of N-(1-cyano-2-methylcyclopentyl)-3-(1H-pyrazol-1-yl)propanamide in combination with other inhibitors or drugs may provide new insights into the complex interactions between signaling pathways and cellular processes.
Méthodes De Synthèse
The synthesis of N-(1-cyano-2-methylcyclopentyl)-3-(1H-pyrazol-1-yl)propanamide involves several steps, starting with the reaction of 1-cyano-2-methylcyclopentane with ethyl 2-bromoacetate to form ethyl 2-(1-cyano-2-methylcyclopentyl)acetate. This intermediate is then reacted with hydrazine hydrate to form 3-(1H-pyrazol-1-yl)propanenitrile, which is subsequently reacted with acetic anhydride to form N-(1-cyano-2-methylcyclopentyl)-3-(1H-pyrazol-1-yl)propanamide. The overall yield of this synthesis method is approximately 25%.
Propriétés
IUPAC Name |
N-(1-cyano-2-methylcyclopentyl)-3-pyrazol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-11-4-2-6-13(11,10-14)16-12(18)5-9-17-8-3-7-15-17/h3,7-8,11H,2,4-6,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVWRTOEFPXMDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1(C#N)NC(=O)CCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2-methylcyclopentyl)-3-(1H-pyrazol-1-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

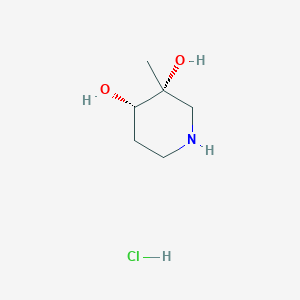

![(1S)-1-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanamine](/img/structure/B2892725.png)
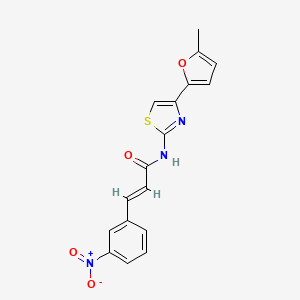
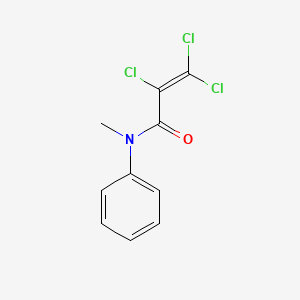
![1-((1-(1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2892729.png)
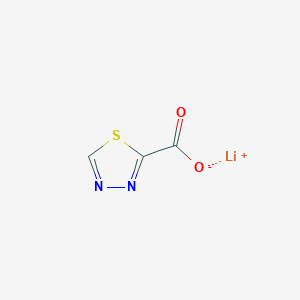


![ethyl 2-(2-((1-(2-(3,4-dimethoxybenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2892734.png)
![4-[2-(Cyclohexen-1-yl)acetyl]morpholine-3-carbonitrile](/img/structure/B2892735.png)
![1-(2-chloro-6-fluorobenzyl)-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-cyano-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2892740.png)
![N-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine](/img/structure/B2892741.png)